![molecular formula C5H8N4O B1589949 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine CAS No. 99419-06-4](/img/structure/B1589949.png)
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
Overview
Description
“4-Hydrazono-5-methoxy-1,4-dihydropyrimidine” is a heterocyclic organic compound . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular formula of “4-Hydrazono-5-methoxy-1,4-dihydropyrimidine” is C5H8N4O, and its molecular weight is 140.14 . The InChI code is 1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis
“4-Hydrazono-5-methoxy-1,4-dihydropyrimidine” is stored under an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Pharmaceutical Research
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a building block in pharmaceutical research due to its hydrazine group, which is a key feature in many pharmacologically active compounds. Its potential lies in the synthesis of novel drugs that can interact with various biological targets. For example, hydrazine derivatives are explored for their antitubercular properties .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives. Due to its reactive hydrazine moiety, it can undergo various chemical transformations, leading to a wide range of heterocyclic compounds that are valuable in chemical synthesis .
Chromatography
The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic methods such as HPLC and LC-MS. It helps in the calibration of equipment and the quantification of similar compounds in complex mixtures .
properties
IUPAC Name |
(5-methoxypyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFLTBQJYNGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547617 | |
Record name | 4-Hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine | |
CAS RN |
99419-06-4 | |
Record name | 4-Hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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